Brocresin

Description

Historical Perspectives and Early Investigations of Brocresine as a Pharmacological Agent

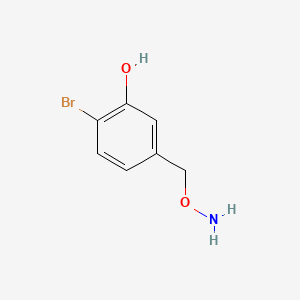

The development of pharmacology has been marked by the discovery of specific enzyme inhibitors that allow for the targeted manipulation of biological pathways. taylorandfrancis.com Brocresine, chemically identified as 4-bromo-3-hydroxybenzyloxyamine, emerged from this era of research as a powerful inhibitor of histidine decarboxylase, the enzyme solely responsible for the synthesis of histamine (B1213489) from the amino acid histidine in mammals. mdpi.com Early investigations into Brocresine were driven by a desire to understand and control the effects of histamine, a key mediator in gastric acid secretion, immune responses, and neurotransmission. mdpi.comnih.gov

Initial pharmacological studies explored Brocresine's effects in various biological systems. For instance, researchers investigated its impact on gastric acid secretion by inhibiting histamine formation in the gastric mucosa. nih.gov Studies in rats examined the in-vitro efficacy of Brocresine, demonstrating a dose-dependent blockade of histidine decarboxylase. nih.gov Further research explored its potential to modulate immunological reactions, although some studies in guinea pigs found it did not significantly affect certain hypersensitivity reactions, prompting deeper investigation into the specific roles of histamine pools in these processes. bmj.com

A notable area of early investigation was its potential application in neurology. Research was conducted to assess Brocresine's effects in the context of Parkinson's disease. verbeeldingskr8.nl This line of inquiry was based on its action as an inhibitor of aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase), the enzyme that converts levodopa (B1675098) to dopamine (B1211576). nih.govbmj.comverbeeldingskr8.nl Studies showed that Brocresine, acting as both a peripheral and central decarboxylase inhibitor, could potentiate the therapeutic effect of levodopa. verbeeldingskr8.nl This distinguished it from other decarboxylase inhibitors that were specifically designed not to cross the blood-brain barrier. verbeeldingskr8.nlnih.gov

| Area of Investigation | Enzyme Target | Observed Effect in Early Studies | Reference |

|---|---|---|---|

| Gastric Acid Secretion | Histidine Decarboxylase (HDC) | Inhibited HDC activity in rat gastric mucosa homogenates in vitro. | nih.gov |

| Immunological Reactions | Histidine Decarboxylase (HDC) | Failed to affect passive cutaneous anaphylaxis (PCA) or delayed hypersensitivity in guinea pigs. | bmj.com |

| Parkinson's Disease | Aromatic L-amino acid decarboxylase (AADC) | Potentiated the therapeutic effect of levodopa. | verbeeldingskr8.nl |

Brocresine's Significance as a Biochemical Probe in Neurotransmitter Metabolism Studies

Beyond its investigation as a potential therapeutic agent, Brocresine's primary significance in the scientific community lies in its utility as a biochemical probe. The development of specific enzyme inhibitors is a cornerstone of pharmacology, enabling researchers to dissect complex biological processes. nih.gov By selectively blocking a particular enzyme, scientists can observe the resulting effects and infer the enzyme's function.

Brocresine is a classic example of such a tool. Its potent and specific inhibition of histidine decarboxylase allows researchers to deplete histamine levels in tissues and study the consequences. This has been instrumental in clarifying the role of newly synthesized histamine in a wide range of physiological functions. For example, using Brocresine to inhibit histamine synthesis has helped in studying the autocrine and paracrine roles of histamine in cell growth and signaling.

Recent research has employed Brocresine to investigate the role of histamine in cancer biology. In studies on cholangiocarcinoma, a type of bile duct cancer, inhibiting HDC with Brocresine was shown to decrease tumor growth. These experiments demonstrated that histamine, produced by the cancer cells themselves, acts as an autocrine growth factor. By using Brocresine to block histamine synthesis, researchers could ablate this growth loop, thereby reducing tumor proliferation and the expression of vascular endothelial growth factor (VEGF). This use of Brocresine as a probe was critical in identifying the HDC enzyme as a potential target in this specific cancer.

The ability of Brocresine to act as a biochemical tool is not limited to its effect on HDC. Its action on aromatic L-amino acid decarboxylase also allows it to be used in studies of catecholamine and serotonin (B10506) pathways, although this is a less specific application due to the enzyme's broader substrate profile. The use of such probes is fundamental to advancing the understanding of brain activity and neurotransmitter systems. The targeted inhibition offered by compounds like Brocresine provides insights that are crucial for understanding the intricate web of neurotransmitter metabolism and its role in health and disease.

| Research Area | Method | Finding | Reference |

|---|---|---|---|

| Cancer Biology (Cholangiocarcinoma) | Inhibition of Histidine Decarboxylase (HDC) | Ablated autocrine stimulation of tumor growth and reduced VEGF expression. | |

| Neurotransmitter Synthesis | Inhibition of Aromatic L-amino acid decarboxylase | Studied for potentiation of levodopa by preventing its peripheral and central conversion. | verbeeldingskr8.nl |

| Gastric Physiology | Inhibition of Histidine Decarboxylase (HDC) | Demonstrated a dose-dependent blockade of the enzyme in vitro, aiding in the study of histamine's role in acid secretion. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(aminooxymethyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOSJAGFSUDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204080 | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-65-7 | |

| Record name | Brocresin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brocresine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROCRESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Inhibition Profile of Brocresine

Histidine Decarboxylase (HDC) Inhibition by Brocresine

Histidine decarboxylase is the enzyme responsible for the conversion of L-histidine to histamine (B1213489), a key mediator in various physiological and pathological processes. Brocresine has been identified as a significant inhibitor of this enzyme.

In Vitro Characterization of HDC Inhibition Kinetics by Brocresine and its Metabolites

In vitro studies have demonstrated that brocresine is a powerful inhibitor of HDC. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (I50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For brocresine (also known as NSD-1055), the molar I50 value for the inhibition of both rat fetal and rat gastric HDC is approximately 10⁻⁸ M. capes.gov.br

Brocresine undergoes rapid metabolism in the body, leading to the formation of several metabolites. These metabolites also exhibit inhibitory activity against HDC, although to a lesser extent than the parent compound. The primary metabolites include 4-bromo-3-hydroxy-benzyl alcohol, 4-bromo-3-hydroxy-benzoic acid, and 4-bromo-3-hydroxy-hippuric acid. Their respective I50 values for the inhibition of both rat fetal and gastric HDC are approximately 10⁻⁴ M, 10⁻³ M, and 10⁻⁵ M. capes.gov.br

Table 1: In Vitro Inhibition of Rat Histidine Decarboxylase (HDC) by Brocresine and its Metabolites

| Compound | Enzyme Source | Molar I50 |

|---|---|---|

| Brocresine | Rat Fetal and Gastric HDC | ~ 10⁻⁸ M |

| 4-bromo-3-hydroxy-benzyl alcohol | Rat Fetal and Gastric HDC | ~ 10⁻⁴ M |

| 4-bromo-3-hydroxy-benzoic acid | Rat Fetal and Gastric HDC | ~ 10⁻³ M |

| 4-bromo-3-hydroxy-hippuric acid | Rat Fetal and Gastric HDC | ~ 10⁻⁵ M |

Influence of Cofactors, such as Pyridoxal (B1214274) 5'-Phosphate, on Brocresine's HDC Inhibition

The enzymatic activity of histidine decarboxylase is dependent on the presence of pyridoxal 5'-phosphate (PLP) as a cofactor. nih.gov The mechanism of HDC inhibition by brocresine and related hydroxylamines involves an interaction with PLP. nih.gov While the precise modulatory effect of varying PLP concentrations on the inhibition kinetics of brocresine is not extensively detailed in the available literature, the fundamental role of PLP in the catalytic activity of HDC suggests that its presence is a critical factor for the interaction with inhibitors like brocresine.

Specificity and Selectivity of Brocresine for HDC Across Different Tissue Sources

Research indicates that brocresine demonstrates inhibitory action against HDC from different tissue origins. Studies have shown that brocresine inhibits both rat fetal and rat gastric HDC with a similar high potency, suggesting a lack of significant tissue-specific variation in its inhibitory effect between these two sources. capes.gov.br Furthermore, HDC has been identified in various mammalian tissues, including the stomach, liver of fetal rats, and mouse mastocytoma cells, highlighting the broad potential targets for inhibitors like brocresine. esmed.orgnih.gov

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition by Brocresine

Aromatic L-amino acid decarboxylase is a key enzyme in the biosynthesis of several important neurotransmitters, including dopamine (B1211576) and serotonin (B10506). Brocresine also acts as an inhibitor of this enzyme.

In Vitro Characterization of AADC Inhibition Kinetics by Brocresine and its Metabolites

Similar to its effect on HDC, brocresine and its metabolites have been shown to inhibit AADC in vitro. The molar I50 value for the inhibition of AADC from both hog kidney and rat gastric mucosa by brocresine is approximately 10⁻⁷ M. capes.gov.br The metabolites of brocresine also inhibit AADC, with molar I50 values of approximately 10⁻⁴ M for 4-bromo-3-hydroxy-benzyl alcohol, and 10⁻³ M for both 4-bromo-3-hydroxy-benzoic acid and 4-bromo-3-hydroxy-hippuric acid for both enzyme sources. capes.gov.br

Table 2: In Vitro Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by Brocresine and its Metabolites

| Compound | Enzyme Source | Molar I50 |

|---|---|---|

| Brocresine | Hog Kidney and Rat Gastric Mucosa AADC | ~ 10⁻⁷ M |

| 4-bromo-3-hydroxy-benzyl alcohol | Hog Kidney and Rat Gastric Mucosa AADC | ~ 10⁻⁴ M |

| 4-bromo-3-hydroxy-benzoic acid | Hog Kidney and Rat Gastric Mucosa AADC | ~ 10⁻³ M |

| 4-bromo-3-hydroxy-hippuric acid | Hog Kidney and Rat Gastric Mucosa AADC | ~ 10⁻³ M |

Comparative Inhibition of Peripheral and Central AADC by Brocresine

An important aspect of AADC inhibitors is their ability to act on the enzyme in the peripheral tissues versus the central nervous system. Research has described brocresine as an aromatic L-amino acid decarboxylase inhibitor that possesses both a peripheral and a central action. nih.govnih.govbmj.com This indicates that brocresine has the capacity to cross the blood-brain barrier and inhibit AADC within the brain. nih.govbmj.com This characteristic distinguishes it from some other AADC inhibitors that are designed to act exclusively in the periphery. However, detailed quantitative comparisons of the inhibitory potency of brocresine on peripheral versus central AADC are not extensively available in the current literature.

Differential Inhibitory Efficacy of Brocresine on AADC Versus HDC Activity

Brocresine, also known as NSD-1055, demonstrates a notable differential in its inhibitory action upon two key enzymes: Aromatic L-amino acid decarboxylase (AADC) and L-histidine decarboxylase (HDC). Research conducted in vivo on rat gastric mucosa has elucidated that brocresine is a significantly more potent and effective inhibitor of AADC (also referred to as DOPA decarboxylase) compared to its effect on HDC. nih.gov

In these studies, the administration of brocresine resulted in a profound and sustained inhibition of gastric AADC activity, exceeding 95%. nih.gov In stark contrast, its inhibitory effect on gastric HDC was less pronounced and more transient. The maximum inhibition of HDC activity observed was between 75% and 85%, and this effect was short-lived. nih.gov This discrepancy is partly attributed to the continuous and rapid synthesis of new HDC enzyme, which counteracts the inhibitory action of brocresine. nih.gov The more potent and lasting inhibition of AADC highlights a selective efficacy of brocresine for this particular decarboxylase over HDC. nih.gov

Table 1: Comparative Inhibition of AADC vs. HDC by Brocresine

| Enzyme Target | Maximum Inhibition (%) | Duration of Inhibition |

|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | >95% | Long-lasting |

Brocresine's Interaction with Other Decarboxylases and Related Enzymes

Modulation of Tyrosine Hydroxylase Activity by Brocresine in Specific Neuronal Systems

Current scientific literature does not indicate that brocresine directly modulates the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines. nih.gov Instead, brocresine's potent inhibitory effect on Aromatic L-amino acid decarboxylase (AADC) is utilized as an experimental tool to indirectly study the activity of TH in vivo. nih.gov

The method involves administering brocresine (as NSD-1015) to block the AADC-mediated conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine. nih.gov By preventing this subsequent step in the dopamine synthesis pathway, researchers can measure the rate of L-DOPA accumulation. This accumulation serves as a reliable index of the preceding enzymatic activity of tyrosine hydroxylase. nih.gov This technique has been applied in studies of the nigrostriatal system to assess TH activity under various experimental conditions, such as in models of Parkinson's disease. nih.gov Therefore, while brocresine is integral to the investigative process of TH function in specific neuronal systems, it acts as an inhibitor of a downstream enzyme rather than a direct modulator of tyrosine hydroxylase itself.

Exploration of Brocresine's Effects on L-Glutamic Acid Decarboxylase

A review of available scientific research indicates a lack of studies investigating the direct interaction between brocresine and L-glutamic acid decarboxylase (GAD). GAD is the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. nih.govmdpi.com While the effects of various compounds and conditions on GAD activity have been a subject of research, nih.govnih.gov there is no readily available evidence from published studies exploring or establishing an inhibitory or modulatory effect of brocresine on either of the main isoforms of GAD (GAD65 and GAD67).

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Brocresine |

| L-3,4-dihydroxyphenylalanine (L-DOPA) |

| Dopamine |

| Gamma-aminobutyric acid (GABA) |

| Glutamate |

Metabolic Fate and Active Metabolites of Brocresine in Biological Systems

In Vivo Biotransformation Pathways and Rapid Metabolism of Brocresine

Within biological systems, Brocresine undergoes rapid and extensive metabolism. capes.gov.br This swift biotransformation is a critical aspect of its pharmacokinetic profile. The metabolic processes lead to the formation of several derivatives. The primary metabolic pathways involved in the breakdown of Brocresine result in the generation of an alcohol, a benzoic acid derivative, and a hippuric acid conjugate. capes.gov.br The rapid disappearance of Brocresine's inhibitory activity in vivo is partly explained by its reaction with hemoglobin, leading to the formation of methemoglobin. capes.gov.br

Identification and Structural Elucidation of Brocresine Metabolites (e.g., 4-bromo-3-hydroxy-benzyl alcohol, 4-bromo-3-hydroxy-benzoic acid, 4-bromo-3-hydroxy-hippuric acid)

The principal metabolites of Brocresine have been identified and structurally characterized. These metabolites are the result of enzymatic modifications of the parent compound. The identified metabolites include:

4-bromo-3-hydroxy-benzyl alcohol capes.gov.br

4-bromo-3-hydroxy-benzoic acid capes.gov.br

4-bromo-3-hydroxy-hippuric acid capes.gov.br

These compounds represent different stages of oxidation and conjugation of the original Brocresine molecule.

Evaluation of the Enzymatic Inhibition Properties of Brocresine Metabolites

Research has been conducted to determine whether the metabolites of Brocresine retain any of the enzymatic inhibitory activity of the parent compound. Studies have evaluated their effects on two key enzymes: histidine decarboxylase and aromatic-L-amino acid decarboxylase. capes.gov.br

The in vitro inhibitory activities of Brocresine and its metabolites were quantified using the molar I50 value, which represents the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.

Inhibition of Histidine Decarboxylase: Brocresine itself is a potent inhibitor of both rat fetal and rat gastric histidine decarboxylase. capes.gov.br Its metabolites also exhibit inhibitory properties, although to a lesser extent than the parent compound. capes.gov.br

Inhibition of Aromatic-L-Amino Acid Decarboxylase: Similar to its effect on histidine decarboxylase, Brocresine and its metabolites also inhibit aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa. capes.gov.br

The following interactive data tables summarize the in vitro enzymatic inhibition data for Brocresine and its metabolites.

Table 1: In Vitro Inhibition of Rat Fetal and Gastric Histidine Decarboxylase

| Compound | Molar I50 (Rat Fetal) | Molar I50 (Rat Gastric) |

| Brocresine | ~10⁻⁸ | ~10⁻⁸ |

| 4-bromo-3-hydroxy-benzyl alcohol | ~10⁻⁴ | ~10⁻⁴ |

| 4-bromo-3-hydroxy-benzoic acid | ~10⁻³ | ~10⁻³ |

| 4-bromo-3-hydroxy-hippuric acid | ~10⁻⁵ | ~10⁻⁵ |

| Source: capes.gov.br |

Table 2: In Vitro Inhibition of Hog Kidney and Rat Gastric Aromatic-L-Amino Acid Decarboxylase

| Compound | Molar I50 (Hog Kidney) | Molar I50 (Rat Gastric) |

| Brocresine | ~10⁻⁷ | ~10⁻⁷ |

| 4-bromo-3-hydroxy-benzyl alcohol | ~10⁻⁴ | ~10⁻⁴ |

| 4-bromo-3-hydroxy-benzoic acid | ~10⁻³ | ~10⁻³ |

| 4-bromo-3-hydroxy-hippuric acid | ~10⁻³ | ~10⁻³ |

| Source: capes.gov.br |

Following intraperitoneal administration in rats, Brocresine and its alcohol and acid metabolites were shown to inhibit rat gastric histidine decarboxylase, while the hippurate metabolite was only weakly inhibitory. capes.gov.br

Mechanistic Insights into Brocresine S Biological Actions

Elucidation of Brocresine's Molecular Binding Modes with Target Enzymes

Brocresine functions as a competitive inhibitor of PLP-dependent decarboxylases. wikipedia.org This indicates that Brocresine competes with the natural substrates for binding to the enzyme's active site, specifically interacting with the PLP cofactor which is essential for the catalytic activity of these enzymes. wikipedia.orgnih.gov By binding to the active site, Brocresine prevents the cofactor from properly facilitating the decarboxylation reaction.

In vitro studies have provided insights into the potency of Brocresine against its target enzymes. Research has shown that Brocresine effectively inhibits mammalian HDC and AADC in vitro, with reported IC₅₀ values in the nanomolar range. For instance, in vitro studies demonstrated potent inhibition of mammalian HDC with an IC₅₀ of approximately 10⁻⁸ M and AADC with an IC₅₀ of approximately 10⁻⁷ M. wikipedia.org

However, the efficacy of Brocresine in vivo can differ from its in vitro potency. Studies in rats have indicated that while Brocresine inhibits both gastric HDC and DOPA decarboxylase (another name for AADC) in vivo, it demonstrates higher efficacy against DOPA decarboxylase, showing greater than 95% inhibition compared to 75-85% inhibition of HDC with a dose of 200 mg/kg. wikipedia.orgnih.gov This difference in in vivo efficacy may be attributed to factors such as enzyme turnover rates and binding affinity differences between the two enzymes in a living system. wikipedia.org The inhibition of HDC in vivo has also been observed to be relatively short-lasting, which is thought to be due to the continuous and rapid synthesis of new enzyme molecules. wikipedia.orgnih.gov

| Enzyme | In vitro IC₅₀ (approximate) | In vivo Inhibition (Rat, 200 mg/kg) |

| Histidine Decarboxylase (HDC) | 10⁻⁸ M | 75-85% |

| Aromatic L-amino acid decarboxylase (AADC) | 10⁻⁷ M | >95% |

Influence of Brocresine on Neurotransmitter Synthesis and Catabolism Pathways

Brocresine's inhibitory action on HDC and AADC directly impacts the synthesis pathways of histamine (B1213489) and catecholamine neurotransmitters.

Regulation of Histamine Synthesis and Subsequent Levels by Brocresine

Histamine is synthesized primarily through the decarboxylation of L-histidine, a reaction catalyzed by histidine decarboxylase (HDC). nih.govdrugfuture.comnih.govciteab.com As a potent inhibitor of HDC, Brocresine interferes with this crucial step in histamine biosynthesis. wikipedia.orgciteab.comfishersci.semetabolomicsworkbench.orguni.luherts.ac.ukuni-freiburg.de

In vitro studies have consistently shown that Brocresine effectively inhibits HDC activity in various tissues, including rat stomach mucosa. citeab.comnih.gov However, translating these in vitro findings to in vivo effects has presented challenges. Early attempts to demonstrate a significant reduction in histamine levels or influence histamine-mediated reactions in vivo following Brocresine administration in humans were unrewarding. fishersci.se Studies in rats have also shown that while Brocresine can inhibit gastric HDC activity after administration, this inhibition may not be sustained due to the rapid turnover and synthesis of new HDC enzymes. wikipedia.orgnih.govnih.gov Combined treatment with protein synthesis inhibitors like cycloheximide (B1669411) and Brocresine has been shown to result in a more rapid and persistent reduction of gastric HDC activity in vagally denervated rats, supporting the role of enzyme synthesis in overcoming Brocresine's inhibitory effects in vivo. wikipedia.orgnih.gov Despite the transient nature of the inhibition, Brocresine has been utilized as a tool to study histamine synthesis in research settings. uni.lu

Effects on Dopamine (B1211576) and Catecholamine Biosynthesis and Accumulation

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is a key enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine (B1679862), and epinephrine. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov AADC catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine, a critical step following the hydroxylation of tyrosine by tyrosine hydroxylase (TH). wikipedia.orgguidetopharmacology.orgnih.gov

Brocresine's potent inhibitory effect on AADC significantly impacts this pathway. wikipedia.org By blocking the conversion of L-DOPA to dopamine, Brocresine leads to a decrease in dopamine synthesis and subsequent levels of downstream catecholamines like norepinephrine and epinephrine. wikipedia.org This action makes Brocresine a valuable pharmacological tool for studying the regulation of catecholamine synthesis and metabolism. wikipedia.org For example, Brocresine has been used in research to allow for the measurement of L-DOPA accumulation by inhibiting its rapid conversion to dopamine, thereby providing a method to assess tyrosine hydroxylase activity. dice.fmmassbank.euacs.org Studies using Brocresine in this manner have demonstrated its utility in investigating the modulation of dopamine synthesis in various experimental models. massbank.euacs.org

Other enzymes involved in catecholamine metabolism include dopamine beta-hydroxylase (DBH), which converts dopamine to norepinephrine, and catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), which are involved in the degradation of catecholamines. nih.govwikipedia.orgfishersci.nlbmrb.iociteab.comnih.govnih.govmims.commassbank.euuni.lu While Brocresine primarily targets AADC, its impact on dopamine levels can indirectly influence the substrates available for these other enzymes.

Brocresine's Impact on Cellular Signaling Cascades

The influence of Brocresine on cellular signaling cascades is primarily an area where its use as a research tool has provided insights into other biological processes, rather than Brocresine itself directly modulating these cascades.

Modulation of Tyrosine Hydroxylase Phosphorylation States and Enzyme Kinetics

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, catalyzing the conversion of tyrosine to L-DOPA. wikipedia.orgguidetopharmacology.orgnih.govnih.govctdbase.org TH activity is subject to complex regulation, including phosphorylation at various serine residues in its regulatory domain, which can influence its catalytic activity and kinetics. wikipedia.orgguidetopharmacology.orgnih.govnih.gov

While Brocresine is not known to directly modulate the phosphorylation state or kinetics of tyrosine hydroxylase, it plays an indirect role in studies investigating TH activity. As an AADC inhibitor, Brocresine is used experimentally to inhibit the conversion of L-DOPA to dopamine, thereby allowing researchers to measure the rate of L-DOPA synthesis as an indicator of TH activity. dice.fmmassbank.euacs.org This approach has been employed to study how various factors and signaling pathways, including those potentially involving protein phosphorylation, influence TH activity. For instance, studies have used Brocresine to assess the effects of neuropeptides like secretin and vasoactive intestinal peptide (VIP) on TH activity by measuring L-DOPA accumulation. dice.fm Similarly, Brocresine has been used in studies examining the modulation of TH activity by dopamine autoreceptors. massbank.euacs.org These studies highlight Brocresine's utility as a tool to dissect the regulation of the catecholamine synthesis pathway at the level of tyrosine hydroxylase by preventing downstream metabolism of L-DOPA.

Preclinical Pharmacological Investigations of Brocresine in Animal Models

Gastrointestinal System Research

Investigations into the gastrointestinal effects of Brocresine have centered on its ability to inhibit key enzymes involved in the synthesis of histamine (B1213489) and DOPA in the stomach lining of rat models.

Studies on Gastric Histidine Decarboxylase Activity in Rat Models

Preclinical research in rat models has demonstrated that Brocresine acts as an inhibitor of gastric histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine. However, the nature and duration of this inhibition in living organisms have been shown to be complex.

In vivo studies in rats revealed that Brocresine is a more potent inhibitor of gastric DOPA decarboxylase than of gastric HDC. nih.gov Following administration of Brocresine, the inhibition of gastric HDC was observed to be between 75-85%, but this effect was notably short-lived. nih.gov The transient nature of the inhibition is attributed to the continuous and rapid synthesis of new HDC enzyme, which counteracts the inhibitory effect of the compound. nih.gov This rapid enzyme turnover was highlighted in studies involving vagally denervated rats, where combined treatment with Brocresine and a protein synthesis inhibitor like cycloheximide (B1669411) was required to achieve a persistent reduction in HDC activity. nih.gov

In vitro assessments, which measure the direct interaction between the compound and the enzyme outside of a biological system, provide a clearer picture of Brocresine's intrinsic inhibitory potential.

Table 1: In Vitro Inhibition of Rat Histidine Decarboxylase by Brocresine and its Metabolites

| Compound | Enzyme Source | Molar I50 (Concentration for 50% Inhibition) |

|---|---|---|

| Brocresine (NSD-1055) | Rat Fetal & Gastric HDC | ~10⁻⁸ M |

| 4-bromo-3-hydroxy-benzyl alcohol | Rat Fetal & Gastric HDC | ~10⁻⁴ M |

| 4-bromo-3-hydroxy-benzoic acid | Rat Fetal & Gastric HDC | ~10⁻³ M |

| 4-bromo-3-hydroxy-hippuric acid | Rat Fetal & Gastric HDC | ~10⁻⁵ M |

Data sourced from Biochemical Pharmacology. capes.gov.br

Investigations on Gastric DOPA Decarboxylase Activity in Rat Models

Parallel investigations in rat models have established that Brocresine is a highly effective inhibitor of gastric DOPA decarboxylase. nih.gov This enzyme is also known as aromatic L-amino acid decarboxylase (AADC).

In a direct comparative study in vivo, Brocresine inhibited gastric DOPA decarboxylase activity by more than 95%. nih.gov This level of inhibition was significantly greater than that observed for gastric histidine decarboxylase. nih.gov Furthermore, the inhibitory effect on DOPA decarboxylase was found to be longer-lasting compared to the transient inhibition of HDC. nih.gov Unlike gastric HDC activity, which is markedly increased following vagal denervation, DOPA decarboxylase activity was not affected by this procedure. nih.gov

In vitro studies confirmed the potent inhibitory action of Brocresine on AADC from hog kidney and rat gastric mucosa.

Table 2: In Vitro Inhibition of Aromatic L-Amino Acid Decarboxylase by Brocresine and its Metabolites

| Compound | Enzyme Source | Molar I50 (Concentration for 50% Inhibition) |

|---|---|---|

| Brocresine (NSD-1055) | Hog Kidney & Rat Gastric Mucosa AADC | ~10⁻⁷ M |

| 4-bromo-3-hydroxy-benzyl alcohol | Hog Kidney & Rat Gastric Mucosa AADC | ~10⁻⁴ M |

| 4-bromo-3-hydroxy-benzoic acid | Hog Kidney & Rat Gastric Mucosa AADC | ~10⁻³ M |

| 4-bromo-3-hydroxy-hippuric acid | Hog Kidney & Rat Gastric Mucosa AADC | ~10⁻³ M |

Data sourced from Biochemical Pharmacology. capes.gov.br

Neurobiological System Research

Based on the available preclinical research literature from the conducted searches, there is insufficient specific data on the effects of Brocresine in animal models for the following topics: potentiation of L-DOPA efficacy in parkinsonian states, regulation of brain histamine levels, and effects on aggressive behaviors like muricide.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 4-bromo-3-hydroxy-benzyloxyamine (Brocresine, NSD-1055) |

| 4-bromo-3-hydroxy-benzyl alcohol |

| 4-bromo-3-hydroxy-benzoic acid |

| 4-bromo-3-hydroxy-hippuric acid |

| Cycloheximide |

| DOPA (3,4-dihydroxy-L-phenylalanine) |

Modulation of Hypothalamic Tyrosine Hydroxylase Activity in Reproductive Physiology Models

The intricate regulation of reproductive physiology involves a complex interplay of neurotransmitters and hormones within the hypothalamus. One of the key enzymes in this regulation is tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576). Dopamine, in turn, is a primary inhibitor of prolactin secretion. Research in animal models, particularly female rats, has elucidated the significant role of prolactin in modulating the activity of tuberoinfundibular dopaminergic (TIDA) neurons, which are crucial for this feedback loop.

Prolactin directly influences TH activity and gene expression in the mediobasal hypothalamus. nih.gov Studies have demonstrated that prolactin can stimulate an increase in catecholamine synthesis in a time- and concentration-dependent manner in fetal rat hypothalamic cell cultures. nih.gov This stimulation is accompanied by the phosphorylation of TH at specific serine sites, a key mechanism for increasing its enzymatic activity. nih.gov Conversely, a reduction in prolactin levels, as induced by dopamine agonists like bromocriptine, leads to decreased TH activity and mRNA expression in the arcuate nucleus of aging rats. nih.gov

Histamine, a biogenic amine, has been shown to play a role in reproductive processes, including ovulation, implantation, and lactation. nih.govresearchgate.net There is a recognized interplay between histamine and estrogen, where elevations in one can lead to an increase in the other, potentially impacting the hormonal milieu that governs reproductive cycles. taylorfrancis.com Given that brocresine is an inhibitor of histidine decarboxylase, the enzyme responsible for histamine synthesis, it is plausible that it could indirectly modulate hypothalamic tyrosine hydroxylase activity. By reducing histamine levels, brocresine could potentially influence the secretion of prolactin, thereby affecting the primary stimulus for TH activity in TIDA neurons. However, direct preclinical studies in animal models investigating the specific effects of brocresine on hypothalamic tyrosine hydroxylase activity within the context of reproductive physiology have not been identified in the reviewed literature.

Investigations into Seizure Susceptibility Modulation by Brocresine

The potential for pharmacological agents to modulate the threshold for seizures is a critical area of neurological research. Various animal models are employed to screen for anticonvulsant or proconvulsant properties of chemical compounds. These models often involve the induction of seizures through chemical convulsants like pentylenetetrazol (PTZ) or through electrical stimulation. nih.govnih.gov The response of the animal, such as the latency to and severity of seizures, provides a measure of the compound's effect on seizure susceptibility. mdpi.commdpi.com

Despite the established role of histamine as a neurotransmitter in the central nervous system and the known function of brocresine as an inhibitor of its synthesis, a comprehensive review of preclinical studies in animal models reveals a lack of direct investigation into the effects of brocresine on seizure susceptibility. Standard screening protocols, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test, are widely used to identify compounds with potential anticonvulsant activity. nih.gov However, there is no readily available scientific literature indicating that brocresine has been systematically evaluated in these or other established seizure models, such as those involving audiogenic seizures or kindling. harvard.edu Consequently, there are no reported research findings or data tables detailing the modulation of seizure susceptibility by brocresine in animal models.

Renal System Research

Histamine Synthesis and Regulation in Kidney Tissues and Glomeruli

Research has established that the kidney is not only a target for histamine action but also a site of local histamine synthesis. taylorfrancis.com Studies utilizing isolated human and rat kidney tissues have demonstrated the presence and activity of histidine decarboxylase (HDC), the specific enzyme responsible for converting L-histidine to histamine. taylorfrancis.comsemanticscholar.org The glomeruli, in particular, have been identified as a significant site of histamine production within the kidney. taylorfrancis.com

Investigations using isolated human glomeruli have shown that incubation with L-histidine leads to a significant increase in histamine content. This synthesis of histamine was effectively blocked by the administration of brocresine, a known inhibitor of histidine decarboxylase. taylorfrancis.com This finding directly implicates HDC in the production of histamine within the glomerular structures. It is important to note, however, that while effective, brocresine may not be entirely selective for HDC, as some evidence suggests it can also inhibit non-specific aromatic L-amino acid decarboxylase. taylorfrancis.com

The enzymatic activity of HDC in rat renal glomeruli has been characterized, showing a pH optimum of 6.2 and a Michaelis-Menten constant (Km) for histidine of 2.4 x 10⁻⁴ M. semanticscholar.org This locally produced histamine is believed to play a role in regulating renal hemodynamics and glomerular filtration rate.

Table 1: Effect of Brocresine on L-Histidine Induced Histamine Synthesis in Isolated Human Glomeruli

| Treatment Condition | Histamine Content (pg/mg protein) | Inhibition of Synthesis |

| Control (L-histidine) | Data not available in source | Not Applicable |

| L-histidine + Brocresine | Synthesis blocked | Yes |

| Data derived from qualitative descriptions in the cited literature. Specific quantitative values were not provided. |

Table 2: Properties of Histidine Decarboxylase in Rat Renal Glomeruli

| Parameter | Value |

| pH Optimum | 6.2 |

| Michaelis-Menten Constant (Km) for Histidine | 2.4 x 10⁻⁴ M |

| Source: Heald & Hollis (1976) as cited in semanticscholar.org |

Structure Activity Relationship Sar Studies and Chemical Biology of Brocresine

Analysis of Brocresine's Phenol (B47542) Backbone, Bromine, and Aminooxy Methyl Group in Relation to Biological Activity

Brocresine's chemical structure features a phenol backbone substituted with a bromine atom at the 2-position and an aminooxy methyl group at the 5-position. ontosight.ai This specific arrangement of functional groups is central to its biological activity as a decarboxylase inhibitor. The phenol moiety provides a foundational aromatic system. The bromine atom, a halogen substituent, influences the electronic properties of the phenol ring and can play a role in interactions with the enzyme's active site, potentially through steric or electronic effects.

The aminooxy methyl group (-CH₂ONH₂) is a key functional handle in Brocresine's interaction with its target enzymes. ontosight.ai This group contains an aminooxy (hydroxylamine) functionality linked via a methylene (B1212753) bridge to the phenol ring. The presence and position of these substituents on the phenol backbone are critical determinants of Brocresine's ability to inhibit AADC and HDC.

Functional Significance of the Aminooxy Functional Group in Brocresine's Enzyme Interaction

The aminooxy functional group is of particular significance in Brocresine's mechanism of enzyme inhibition. Brocresine is known to inhibit AADC and HDC through competitive inhibition, demonstrating a notable affinity for the coenzyme pyridoxal-5'-phosphate (PLP). benchchem.com PLP is a crucial cofactor for decarboxylase enzymes, participating in the catalytic mechanism by forming a Schiff base intermediate with the amino acid substrate.

The aminooxy group in Brocresine is capable of interacting with the PLP cofactor within the active site of the target decarboxylases. This interaction likely involves the formation of a stable adduct with PLP, effectively sequestering the cofactor and preventing it from participating in the normal catalytic cycle of amino acid decarboxylation. This binding to PLP is a common mechanism for certain types of enzyme inhibitors, and in the case of Brocresine, it underpins its inhibitory action against AADC and HDC. The specific nature of the interaction between the aminooxy group and PLP contributes significantly to the potency and specificity of Brocresine as an enzyme inhibitor.

Comparative Structure-Activity Relationships with Structurally Related Decarboxylase Inhibitors

Comparing the structure-activity relationships of Brocresine with other known decarboxylase inhibitors provides valuable insights into the structural requirements for this class of enzymatic inhibition. Other inhibitors of aromatic L-amino acid decarboxylase include Carbidopa and Benserazide. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgguidetopharmacology.orguni.lusigmaaldrich.com Methyldopa is also an AADC inhibitor, although its primary mechanism of action as an antihypertensive involves conversion to alpha-methylnorepinephrine which acts as an alpha-2 adrenergic agonist. wikipedia.orgmims.com

While Brocresine contains a brominated phenol with an aminooxy methyl group, Carbidopa is a hydrazine (B178648) derivative of alpha-methyldopa, and Benserazide is a serine hydrazide derivative. wikipedia.orgnih.gov These compounds share the ability to inhibit AADC but possess distinct chemical scaffolds and functional groups responsible for their inhibitory activity.

| Compound | Core Structure | Key Inhibitory Moiety | Target Enzyme(s) | PubChem CID |

| Brocresine | Brominated Phenol | Aminooxy methyl | AADC, HDC | 11151 |

| Carbidopa | Hydrazine derivative of alpha-methyldopa | Hydrazine | AADC (peripheral) | 34359 |

| Benserazide | Serine hydrazide derivative | Hydrazide | AADC (peripheral) | 2327 |

| Methyldopa | Alpha-methyldopa | Alpha-methyl group | AADC (inhibitor/substrate) | 38853 |

Note: While Methyldopa inhibits AADC, it is also a substrate converted to an active metabolite. Carbidopa and Benserazide are primarily peripheral AADC inhibitors due to limited blood-brain barrier permeability. wikipedia.orgwikipedia.orgmims.com

Design and Synthesis of Brocresine Analogues for Altered Enzymatic Specificity or Potency

The understanding gained from SAR studies of Brocresine and related inhibitors can guide the rational design and synthesis of Brocresine analogues. The goal of creating analogues is typically to modulate the biological activity, such as improving potency against a specific decarboxylase, enhancing selectivity between AADC and HDC, or altering pharmacokinetic properties.

The design process involves making targeted modifications to Brocresine's structure, including alterations to the phenol backbone, the bromine substituent, or the aminooxy methyl group. For instance, varying the position or nature of the halogen on the phenol ring could impact electronic distribution and steric fit within the enzyme active site. Modifying the aminooxy methyl group, such as extending the methylene chain or introducing different functionalities, could influence the interaction with the PLP cofactor or other residues in the active site.

Synthesis of these analogues would involve established organic chemistry techniques. Depending on the desired modification, synthetic routes would need to be developed or adapted to incorporate the specific structural changes. Following synthesis, the new analogues would be subjected to in vitro biochemical assays to evaluate their inhibitory activity against AADC and HDC, as well as potentially other related enzymes. This experimental data on the biological activity of the analogues, correlated with their structural differences, would further refine the SAR for Brocresine and its derivatives. nih.govmdpi.comrsc.orgnih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to chemical biology and the development of compounds with tailored enzymatic activity.

Advanced Research Methodologies and Computational Approaches for Brocresine Studies

In Vitro Experimental Paradigms for Enzyme and Cellular Activity Assessment

In vitro studies form the foundational tier of research, allowing for the controlled examination of Brocresine's direct effects on enzymes and cells without the complexities of a whole-organism system.

Spectrophotometric and Chromatographic Enzyme Assays for Inhibition Studies

To assess the inhibitory potential of Brocresine on its target, L-histidine decarboxylase, researchers employ various enzyme assay techniques. These methods are designed to quantify the rate of the enzymatic reaction, which involves the conversion of L-histidine to histamine (B1213489), and to measure how this rate changes in the presence of the inhibitor.

Spectrophotometric Assays: These assays are based on the principle that a product of the enzymatic reaction, or a coupled secondary reaction, absorbs light at a specific wavelength. The change in absorbance over time is directly proportional to the rate of the reaction. For histidine decarboxylase, a coupled assay can be utilized where the product, histamine, reacts with another compound (e.g., o-phthalaldehyde) to produce a fluorescent or colored product that can be measured. The decrease in the rate of product formation in the presence of Brocresine indicates its inhibitory activity.

Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for inhibition studies. nih.gov In this approach, the reaction mixture containing the enzyme, the substrate (L-histidine), and the inhibitor (Brocresine) is incubated for a set period. The reaction is then stopped, and the mixture is injected into an HPLC system. The components of the mixture are separated on a column, and a detector, often a mass spectrometer (LC-MS) or a UV detector, quantifies the amount of substrate consumed or, more commonly, the amount of product (histamine) formed. nih.gov This technique allows for direct measurement of the reaction components, providing precise quantification of enzyme activity and inhibition.

The choice of assay depends on factors such as the required sensitivity, throughput, and the specific information needed. Chromatographic methods, while generally more time-consuming, offer superior specificity and can distinguish between the substrate, product, and inhibitor.

Table 1: Comparison of Enzyme Assay Techniques for Brocresine Inhibition Studies

| Feature | Spectrophotometric Assays | Chromatographic Assays (HPLC-based) |

|---|---|---|

| Principle | Measures change in light absorbance/fluorescence from a colored/fluorescent product. | Physically separates reaction components (substrate, product) for individual quantification. |

| Specificity | Can be lower; susceptible to interference from other compounds that absorb light at the same wavelength. | Very high; resolves individual compounds, providing unambiguous quantification of the product. |

| Sensitivity | Varies widely depending on the specific assay; can be very sensitive with fluorescent probes. | Generally very high, especially when coupled with mass spectrometry (LC-MS). nih.gov |

| Throughput | Often higher; suitable for screening large numbers of compounds in multi-well plate formats. | Typically lower; each sample is processed sequentially. |

| Data Output | Reaction rate (e.g., change in absorbance per minute). | Direct concentration of substrate and product at a specific time point. |

| Primary Use Case | High-throughput screening, initial determination of inhibitory activity. | Detailed kinetic studies (e.g., determining Ki), mechanism of inhibition studies, validation of screening hits. |

Cell Culture Models for Biochemical Pathway Analysis and Neurotransmitter Accumulation Studies

Cell culture models provide a crucial link between enzyme assays and whole-organism studies. These in vitro systems allow researchers to investigate how Brocresine's inhibition of histidine decarboxylase affects cellular processes, particularly the synthesis and accumulation of the neurotransmitter histamine. nih.gov

Primary cell cultures, derived directly from animal tissues (e.g., neurons from the central nervous system), or immortalized cell lines that endogenously express histidine decarboxylase (e.g., mast cells or certain neuronal cell lines) are used. nih.gov These cells are grown in a controlled environment and then treated with Brocresine.

Researchers can then perform several types of analyses:

Biochemical Pathway Analysis: By treating cells with Brocresine, scientists can measure the direct impact on the histamine synthesis pathway. This involves quantifying the intracellular and extracellular levels of histamine and its precursor, L-histidine. A significant reduction in histamine levels following Brocresine treatment would confirm its efficacy at the cellular level.

Neurotransmitter Accumulation Studies: In neuronal cell cultures, the effect of Brocresine on the storage and release of histamine can be examined. nih.gov Following treatment, cells can be stimulated to release their neurotransmitter content. The amount of histamine released can be measured, providing insight into how its depletion affects neuronal signaling processes. This helps to understand the functional consequences of inhibiting histamine production.

These studies provide valuable data on the cellular mechanism of action of Brocresine, bridging the gap between its enzymatic inhibition and its physiological effects in vivo. nih.gov

In Vivo Animal Model Design and Methodological Considerations

Animal models are indispensable for understanding the systemic effects of Brocresine. However, the use of animals in research demands rigorous ethical oversight and adherence to strict methodological and reporting standards to ensure data quality and animal welfare.

Ethical Frameworks and Reporting Guidelines (e.g., ARRIVE guidelines) in Brocresine Animal Research

All research involving animals must be conducted within a robust ethical framework. nih.gov This framework is built on principles designed to protect animal welfare while advancing scientific knowledge. A key component of modern animal research is adherence to reporting guidelines, most notably the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines. nih.govnih.gov

Ethical Frameworks: The core principles guiding animal research often include the "3Rs":

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Modifying procedures to minimize potential pain, suffering, and distress, and to enhance animal welfare.

Beyond the 3Rs, comprehensive ethical frameworks emphasize the necessity of a harm-benefit analysis, ensuring that the potential scientific benefits of the research outweigh the potential harm to the animals. nih.govqatar-tribune.com Institutional Animal Care and Use Committees (IACUC) or similar oversight bodies review research protocols to ensure they meet these ethical standards. ccac.ca

The ARRIVE Guidelines: These guidelines were developed to improve the transparency and quality of reporting in animal research. nih.govarriveguidelines.org By ensuring that publications include sufficient detail, the guidelines help others to scrutinize, evaluate, and reproduce the findings. uiowa.edu The ARRIVE guidelines are organized into two sets, with the "Essential 10" representing the minimum information required for a clear understanding of a study.

Table 2: The ARRIVE Essential 10 Items for Reporting Animal Research

| Item | Description | Relevance to Brocresine Studies |

|---|---|---|

| 1. Study Design | Description of the experimental design, including the number of groups and the allocation of animals to groups. | Ensures clarity on how different experimental conditions (e.g., Brocresine-treated vs. control) were compared. |

| 2. Sample Size | The total number of animals used in each group and how this number was determined. | Justifies the number of animals used and ensures the study is sufficiently powered to detect a real effect of Brocresine. |

| 3. Inclusion and Exclusion Criteria | Criteria for including or excluding animals from the study. | Defines the specific population of animals studied, ensuring the results are interpreted correctly. |

| 4. Randomization | How animals were allocated to experimental groups (e.g., using a random number generator). | Minimizes selection bias, ensuring that groups are comparable before the administration of Brocresine. |

| 5. Blinding | Whether investigators were unaware of the group allocation during the experiment and/or when assessing outcomes. | Prevents observer bias from influencing the measurement of Brocresine's effects. |

| 6. Outcome Measures | The specific primary and secondary outcomes that were measured. | Clearly states what was measured to assess the effect of Brocresine (e.g., histamine levels in brain tissue, behavioral changes). |

| 7. Statistical Methods | The statistical methods used to analyze the data. | Allows for independent assessment of the statistical validity of the findings regarding Brocresine's effects. |

| 8. Experimental Animals | Details of the animals used, including species, strain, sex, and age. | Defines the biological context of the study, as the effects of Brocresine may vary between different animal types. |

| 9. Experimental Procedures | A detailed description of all procedures performed on the animals. | Enables replication of the study by providing a clear protocol for how Brocresine was administered and how samples were collected. |

| 10. Results | A summary of the results for each outcome measure, including measures of variability. | Presents the core findings of the study in a transparent manner, showing the magnitude and consistency of Brocresine's effects. |

Source: Adapted from the ARRIVE 2.0 Guidelines. nih.govarriveguidelines.org

Advanced Analytical Techniques for Neurotransmitter and Metabolite Quantification in Tissue Samples (e.g., HPLC, Metabolomics)

To measure the in vivo impact of Brocresine, researchers must accurately quantify changes in neurotransmitters and other metabolites in biological samples, such as brain tissue or plasma. nih.gov Advanced analytical techniques are essential for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying specific, known compounds. escholarship.org When studying Brocresine, HPLC coupled with electrochemical detection (HPLC-ECD) or mass spectrometry (HPLC-MS) is frequently used. nih.govescholarship.org The process involves:

Homogenizing tissue samples (e.g., from a specific brain region).

Extracting the small molecules, including neurotransmitters.

Injecting the extract into the HPLC system, which separates the compounds.

Detecting and quantifying the target molecules (e.g., histamine, serotonin (B10506), dopamine) as they elute from the column. This method provides precise concentration data for a predefined set of neurotransmitters and their metabolites, allowing for a direct assessment of Brocresine's effect on neurochemistry. labcompare.com

Metabolomics: Metabolomics offers a broader, discovery-based approach. nih.gov Instead of targeting only a few known compounds, metabolomics aims to capture and quantify a wide range of small molecules (the "metabolome") within a sample simultaneously. mdpi.com This is typically done using high-resolution mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.gov In Brocresine research, metabolomics can:

Confirm the expected decrease in histamine.

Identify unexpected changes in other metabolic pathways affected by histamine depletion.

Discover potential biomarkers related to the action of Brocresine. mdpi.com

This systems-level view provides a comprehensive snapshot of the biochemical state of the tissue, revealing broader metabolic shifts that would be missed by targeted approaches. researchgate.net

Table 3: Comparison of Advanced Analytical Techniques for In Vivo Brocresine Studies

| Technique | High-Performance Liquid Chromatography (HPLC) | Metabolomics (LC-MS/GC-MS based) |

|---|---|---|

| Approach | Targeted analysis. | Untargeted or targeted global profiling. |

| Scope | Quantifies a pre-selected list of known compounds (e.g., histamine, dopamine). escholarship.org | Aims to detect and quantify hundreds to thousands of metabolites simultaneously. nih.gov |

| Primary Goal | Hypothesis testing (e.g., "Does Brocresine decrease histamine levels?"). | Hypothesis generation and systems-level analysis (e.g., "What are all the metabolic pathways affected by Brocresine?"). nih.gov |

| Data Complexity | Relatively straightforward; provides concentration values for a few analytes. | Highly complex; generates large datasets requiring sophisticated bioinformatics for analysis. |

| Sensitivity & Specificity | High for the targeted analytes. | High, with the ability to identify novel or unexpected compounds. |

| Application to Brocresine | To precisely measure the reduction in histamine and its direct metabolites in specific tissues. | To discover unforeseen effects on other neurotransmitter systems or metabolic pathways. researchgate.net |

Computational Modeling and Simulation in Brocresine Research

Computational approaches are increasingly used to complement experimental research, offering insights that can be difficult to obtain through laboratory methods alone. nih.gov These in silico techniques can be used to predict molecular interactions, simulate biochemical networks, and guide experimental design. youtube.com

Molecular Docking and Simulation: At the molecular level, computational models can be used to study the interaction between Brocresine and its enzyme target, L-histidine decarboxylase.

Molecular Docking: This technique predicts the preferred orientation of Brocresine when bound to the active site of the enzyme. It helps to visualize the specific amino acid residues involved in the interaction and can explain the basis of its inhibitory activity.

Molecular Dynamics (MD) Simulation: MD simulations model the movement of every atom in the enzyme-inhibitor complex over time. This provides a dynamic view of the binding process, revealing the stability of the interaction and how the binding of Brocresine might induce conformational changes in the enzyme.

Biochemical Network Modeling: On a larger scale, researchers can model the entire biochemical network in which histamine is involved. nih.gov By creating a mathematical representation of the metabolic pathways, these models can simulate the systemic effects of inhibiting histamine synthesis with Brocresine. Such models can predict:

The downstream consequences of histamine depletion on other interconnected pathways.

Potential compensatory mechanisms that the system might activate in response to the drug.

These computational tools cannot replace experimental work, but they are powerful for generating hypotheses, interpreting complex experimental data, and optimizing the design of future in vitro and in vivo studies. nih.govyoutube.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Acrylamide |

| Atranorin |

| Benzoic acid |

| Brocresine |

| Daidzein |

| Dihydrodaidzein |

| Dopamine (B1211576) |

| Equol |

| Genistein |

| Genipin |

| Histamine |

| L-histidine |

| Lecanoric acid |

| Methyl orsellinate |

| O-desmethylangolensin (O-DMA) |

| Orsellinic acid |

| o-phthalaldehyde |

| S-methyl cysteine sulfoxide (B87167) (SMCSO) |

| Serotonin |

Molecular Docking and Ligand-Protein Interaction Predictions for Enzyme Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netnih.gov This method is instrumental in understanding the interactions between a ligand, such as brocresine, and its target enzyme. The process involves predicting the binding mode and affinity, often calculated as a binding energy, which can help in elucidating the basis of the compound's inhibitory activity. researchgate.net

Key aspects of molecular docking studies include:

Identification of the Binding Site: Determining the specific pocket or region on the enzyme where the ligand binds.

Analysis of Interactions: Characterizing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Prediction of Binding Affinity: Estimating the strength of the interaction, which is often correlated with the compound's potency.

Although brocresine is known to inhibit histidine decarboxylase, specific molecular docking studies detailing the precise interactions, binding energies, and key amino acid residues involved in the binding of brocresine to this enzyme are not available in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov These models are developed by correlating physicochemical or structural features of a series of compounds with their experimentally determined activities. mdpi.com A validated QSAR model can then be used to predict the activity of new, untested compounds. nih.govnih.gov

The development of a QSAR model typically involves:

Data Set Collection: Assembling a group of molecules with known biological activities.

Descriptor Calculation: Quantifying various structural and chemical features of the molecules (e.g., lipophilicity, electronic properties, size).

Model Generation and Validation: Using statistical methods to create a mathematical equation linking the descriptors to the activity and then testing the model's predictive power. nih.govmdpi.com

For brocresine, there are no published QSAR studies that have been conducted to build a model for predicting its inhibitory activity or that of its analogs. Such a study would require a dataset of related compounds with measured activities against a specific target.

In Silico Approaches for Predicting Brocresine's Biological Activity and Interactions

In silico methods encompass a wide range of computational tools used to predict the biological properties of molecules. nih.gov These approaches can forecast a compound's mechanism of action, potential targets, and pharmacokinetic properties, thereby accelerating the drug discovery process. indianabiosciences.orgyoutube.com

These computational techniques can include:

Target Prediction: Identifying potential protein targets for a given compound based on its chemical structure.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of features responsible for a molecule's biological activity.

Molecular Dynamics Simulations: Simulating the movement of a molecule and its target protein over time to understand the dynamics of their interaction.

The application of these broad in silico prediction methods specifically to brocresine to explore its full range of biological activities and potential off-target interactions has not been documented in peer-reviewed publications. While the principles of these methodologies are well-established, their focused application on brocresine remains an open area for future research.

Future Directions and Unexplored Avenues in Brocresine Research

Identification of Novel Biological Targets Beyond Canonical Decarboxylases

While Brocresine is primarily known for its inhibitory action on HDC and AADC nih.govgenome.jpuni.lu, the possibility of it interacting with other biological targets remains largely unexplored. Identifying such off-target interactions could reveal novel mechanisms of action and potential therapeutic applications or unintended effects. Future research could employ high-throughput screening methods, such as activity-based protein profiling or thermal proteome profiling, to systematically identify proteins that bind to or are modulated by Brocresine across different cell types and tissues. Computational approaches, including molecular docking and network analysis, could also predict potential off-targets based on Brocresine's chemical structure and known protein binding sites. Investigating these potential novel interactions could provide a more complete understanding of Brocresine's pharmacological profile.

Exploration of Brocresine's Influence on Uncharted Biochemical and Physiological Pathways

Brocresine's inhibition of HDC and AADC impacts the production of key signaling molecules like histamine (B1213489), dopamine (B1211576), and serotonin (B10506) nih.gov. However, the downstream effects of modulating these pathways, and whether Brocresine influences other interconnected biochemical or physiological processes, warrant further investigation. Uncharted areas include its potential impact on metabolic pathways beyond those directly linked to its canonical targets. For instance, exploring its effects on energy metabolism, lipid signaling, or inflammatory cascades through comprehensive biochemical assays and functional studies could uncover broader physiological roles. Research could also investigate Brocresine's influence on less-studied neurotransmitter systems or its potential modulation of enzyme activities other than decarboxylases. Studies in various physiological models, including cellular and in vivo systems, could help delineate these unexplored effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Brocresine's Effects

A comprehensive understanding of Brocresine's effects necessitates the integration of data from multiple omics layers. While some studies have touched upon metabolomics in the context of Brocresine or related compounds, a full multi-omics approach for Brocresine itself is largely an unexplored avenue. Future research could integrate genomics, transcriptomics, proteomics, and metabolomics data from biological systems treated with Brocresine. This could involve analyzing changes in gene expression, protein levels, and metabolite profiles in response to Brocresine treatment. Such integrated analysis could reveal complex molecular networks and pathways affected by Brocresine that are not apparent from examining individual omics layers. This holistic approach has the potential to provide a deeper mechanistic understanding of how Brocresine exerts its effects and identify novel biomarkers or pathways influenced by the compound.

Development of Advanced Analytical Methodologies for Comprehensive Brocresine and Metabolite Profiling

Accurate and sensitive detection and quantification of Brocresine and its metabolites are essential for understanding its pharmacokinetics, pharmacodynamics, and potential effects. While analytical methods for Brocresine exist, the development of more advanced methodologies could enable more comprehensive profiling in complex biological matrices. Future research could focus on developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for simultaneous quantification of Brocresine and its known and potentially unknown metabolites. Techniques like high-resolution mass spectrometry could aid in identifying novel metabolites. Furthermore, developing imaging mass spectrometry techniques could allow for the visualization of Brocresine and metabolite distribution in tissues. These advanced analytical approaches would facilitate a more thorough understanding of Brocresine's metabolism, distribution, and clearance, supporting further exploration of its biological activities.

Q & A

Q. What is the primary biochemical mechanism of Brocresine (NSD-1055) in inhibiting amino acid decarboxylases?

Brocresine acts as a competitive inhibitor of pyridoxal phosphate-dependent decarboxylases, targeting enzymes like histidine decarboxylase (HDC) and DOPA decarboxylase (DDC). In vivo, it demonstrates higher efficacy against DDC (>95% inhibition) compared to HDC (75–85% inhibition), likely due to differences in enzyme turnover rates and binding affinity. The inhibition is transient, requiring co-administration with protein synthesis inhibitors (e.g., cycloheximide) for sustained effects .

Q. What experimental models are optimal for studying Brocresine’s inhibitory effects on histidine decarboxylase activity?

Vagally denervated (vagotomized) rats are preferred for HDC studies, as vagotomy stabilizes enzyme activity at high levels independent of gastric functional states. This model eliminates confounding variables like feeding status, enabling precise assessment of inhibitor efficacy. Normal fasted rats are less reliable due to fluctuating HDC activity linked to gastric acid secretion cycles .

Q. What key variables must be controlled when measuring Brocresine’s in vivo effects on gastric mucosal enzymes?

Critical variables include:

- Enzyme turnover rates : HDC has a short half-life (45–75 minutes), necessitating frequent sampling to capture dynamic changes .

- Dosage timing : Brocresine’s inhibition peaks within 1–2 hours post-administration but diminishes rapidly due to new enzyme synthesis .

- Animal feeding status : Fasted vs. fed states alter gastric HDC activity in normal (non-vagotomized) rats .

Advanced Research Questions

Q. How can researchers reconcile contradictions between Brocresine’s in vitro potency and limited in vivo efficacy for histidine decarboxylase inhibition?

In vitro studies overestimate Brocresine’s potential because they exclude physiological factors like enzyme synthesis and degradation. In vivo, HDC’s rapid turnover (half-life <2 hours) counteracts Brocresine’s inhibition. Methodologically, combining Brocresine with cycloheximide (a protein synthesis inhibitor) reduces HDC activity by >90% for >6 hours, demonstrating that sustained inhibition requires blocking both enzyme activity and synthesis .

Q. What methodological approaches are critical for analyzing Brocresine’s impact on enzyme kinetics in dynamic biological systems?

- Log-linear decay modeling : Calculate enzyme half-life using the equation , where . For vagotomized rats, for HDC is ~126 minutes, compared to 107 minutes in normal rats .

- Synthesis rate estimation : In vagotomized rats, HDC synthesis rates are 9× higher than in normal rats (43 vs. 4.7 units/hour), necessitating differential dosing protocols .

Q. How should researchers design experiments to address Brocresine’s differential inhibition of DOPA decarboxylase vs. histidine decarboxylase?

- Dose-response stratification : Use Brocresine doses ≥200 mg/kg to achieve >95% DDC inhibition, but pair with lower cycloheximide doses (1 mg/kg) to suppress HDC synthesis .

- Temporal sampling : Collect gastric mucosa samples at 0, 1, 3, and 6 hours post-administration to map inhibition decay and enzyme recovery phases .

Q. What statistical frameworks are suitable for resolving variability in Brocresine-related enzyme activity data?

- Regression analysis : Apply linear regression to enzyme decay curves (e.g., for vagotomized rats) to validate kinetic models .

- ANOVA with post hoc tests : Compare enzyme activity across treatment groups (e.g., Brocresine alone vs. Brocresine + cycloheximide) to quantify synergistic effects .

Methodological Recommendations

- Combination therapy protocols : For sustained HDC inhibition, administer Brocresine (200 mg/kg) with cycloheximide (1 mg/kg) in vagotomized rats .

- Data normalization : Express enzyme activity as units per milligram of protein to control for tissue heterogeneity .

- Peer validation : Ensure independent replication of enzyme assays using fluorometric or radiometric methods to mitigate measurement bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.